trans-6-Hexadecenoic acid
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Overview
Description
trans-6-Hexadecenoic acid: is a monounsaturated fatty acid with a unique double bond at the 6th carbon from the carboxyl end. It is found in various marine organisms, including the ocean sunfish (Mola mola) and the Atlantic leatherback turtle (Dermochelys coriacea) . This compound is of interest due to its distinctive structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Hexadecenoic acid typically involves the desaturation of hexadecanoic acid (palmitic acid) using specific desaturase enzymes . The process can be carried out in vitro using chemical catalysts or in vivo through metabolic pathways in marine organisms.
Industrial Production Methods: Industrial production of this compound is less common due to its specific occurrence in marine organisms. extraction from natural sources, such as marine animals, is a viable method. The extraction involves lipid extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-6-Hexadecenoic acid can undergo oxidation to form various oxo-derivatives.
Reduction: The double bond can be reduced to form hexadecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Oxo-hexadecenoic acids.
Reduction: Hexadecanoic acid.
Substitution: Esters and amides of hexadecenoic acid.
Scientific Research Applications
Chemistry: trans-6-Hexadecenoic acid is used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions .
Biology: In biological research, it is studied for its role in the lipid metabolism of marine organisms and its potential effects on human health .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties and its role in modulating lipid profiles in humans .
Industry: In the industrial sector, this compound is used in the formulation of specialized lipid-based products, including cosmetics and nutritional supplements .
Mechanism of Action
Comparison with Similar Compounds
Palmitoleic acid (cis-9-Hexadecenoic acid): Another monounsaturated fatty acid with a double bond at the 9th carbon.
Sapienic acid (cis-6-Hexadecenoic acid): A positional isomer with a cis configuration at the 6th carbon.
Uniqueness: trans-6-Hexadecenoic acid is unique due to its trans configuration and specific occurrence in marine organisms . This distinguishes it from other similar fatty acids that are more commonly found in terrestrial organisms and have different biological activities.
Properties
CAS No. |
28290-76-8 |
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Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(E)-hexadec-6-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10+ |
InChI Key |
NNNVXFKZMRGJPM-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCCCCC(=O)O |
Origin of Product |
United States |
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